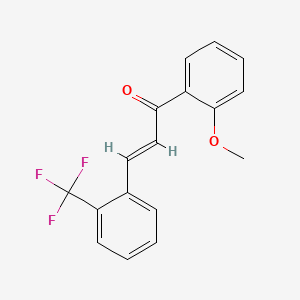

2-Trifluoromethyl-2'-methoxychalcone

説明

特性

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O2/c1-22-16-9-5-3-7-13(16)15(21)11-10-12-6-2-4-8-14(12)17(18,19)20/h2-11H,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZOPPCXQXPRKH-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Trifluoromethyl-2'-methoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethyl-2'-methoxychalcone is a synthetic derivative of chalcone (B49325), a class of organic compounds belonging to the flavonoid family. This particular derivative has garnered significant interest in the scientific community, primarily for its potent activity as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress, making its activators promising therapeutic agents for a variety of diseases. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to assist researchers in its preparation and analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction between an appropriately substituted benzaldehyde (B42025) and an acetophenone. In this case, the precursors are 2-(trifluoromethyl)benzaldehyde (B1295035) and 2'-methoxyacetophenone (B1218423).

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on established Claisen-Schmidt condensation procedures.

Materials:

-

2-(Trifluoromethyl)benzaldehyde

-

2'-Methoxyacetophenone

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl, dilute)

-

Distilled water

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-(trifluoromethyl)benzaldehyde and 2'-methoxyacetophenone in a suitable volume of 95% ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (typically 10-20 mol%).

-

Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following tables summarize the key physicochemical and spectral data for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₃F₃O₂ |

| Molecular Weight | 306.28 g/mol |

| CAS Number | 1309371-03-6 |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Soluble in DMF (14 mg/ml), DMSO (5 mg/ml), and Ethanol (11 mg/ml).[4][5][6] |

| UV-Vis (λmax) | 219, 288 nm[4][5][6] |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, the vinylic protons of the α,β-unsaturated system, and the methoxy (B1213986) group protons.

-

The vinylic protons (H-α and H-β) typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration.

-

The methoxy group protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

The aromatic protons will appear as multiplets in the aromatic region (approximately 7.0-8.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will show distinct signals for each of the 17 carbon atoms in the molecule.

-

The carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 190 ppm.

-

The carbons of the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

-

The methoxy carbon will appear around 55-60 ppm.

-

The remaining aromatic and vinylic carbons will appear in the region of approximately 110-160 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone is expected around 1650-1670 cm⁻¹.

-

Bands corresponding to C=C stretching of the aromatic rings and the vinylic group will be observed in the 1450-1600 cm⁻¹ region.

-

The C-O stretching of the methoxy group will appear in the 1000-1300 cm⁻¹ region.

-

Strong C-F stretching bands for the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 306.28).

-

Fragmentation patterns characteristic of chalcones would be expected, including cleavage at the α,β-unsaturated ketone system.

Signaling Pathway Activation

As mentioned, this compound is a potent activator of the Nrf2 signaling pathway. This pathway plays a crucial role in cellular protection against oxidative stress.

Caption: Simplified Nrf2 signaling pathway activation by this compound.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Electrophilic compounds like this compound can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the transcription of a battery of antioxidant and detoxification enzymes.[1][2]

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The Claisen-Schmidt condensation provides a reliable method for its preparation from commercially available precursors. Proper characterization using a combination of spectroscopic techniques is essential to confirm the structure and purity of the final product. The potent Nrf2 activating properties of this chalcone derivative make it a valuable tool for research in oxidative stress-related diseases and a potential lead compound for drug development.

References

- 1. Novel chalcone derivatives as potent Nrf2 activators in mice and human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. forskning.ruc.dk [forskning.ruc.dk]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. This compound | CAS 1309371-03-6 | Cayman Chemical | Biomol.com [biomol.com]

Mechanism of Action of 2-Trifluoromethyl-2'-methoxychalcone as an Nrf2 Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 2-Trifluoromethyl-2'-methoxychalcone, a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This chalcone (B49325) derivative has demonstrated significant efficacy in upregulating the expression of cytoprotective genes both in vitro and in vivo. The primary mechanism involves the non-redox-dependent derepression of Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This guide provides a comprehensive overview of the signaling pathway, quantitative data on its efficacy, and detailed experimental protocols for key assays.

Introduction to the Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation[1]. Upon exposure to inducers, such as this compound, this interaction is disrupted. Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional activation of a battery of cytoprotective genes, including those involved in antioxidant synthesis and detoxification[2][3][4].

Mechanism of Action of this compound

This compound is a potent Nrf2 activator.[3][4][5][6] Its mechanism of action is believed to be independent of the generation of reactive oxygen species (ROS) or alterations in the cellular redox status.[3][4][6][7] The prevailing hypothesis is that, as a Michael acceptor, the α,β-unsaturated carbonyl moiety of the chalcone directly interacts with specific, highly reactive cysteine residues on the Keap1 protein.[2][8] This covalent modification is thought to induce a conformational change in Keap1, leading to the release of Nrf2 and its subsequent activation of the ARE pathway. While the specific cysteine residues on Keap1 targeted by this chalcone have not been definitively identified, key sensor cysteines such as C151, C273, and C288 are known to be susceptible to modification by other electrophilic Nrf2 activators.[9][10][11]

Signaling Pathway Diagram

Quantitative Data

The efficacy of this compound as an Nrf2 activator has been quantified in both in vitro and in vivo models. The data is summarized in the tables below.

Table 1: In Vitro Nrf2 Activation

| Cell Line | Treatment | Concentration | Target Gene | Fold Induction (vs. Vehicle) | Reference |

| Human Bronchial Epithelial Cells (Beas-2B) | This compound | 10 µM | GCLM | Marked Increase | [Cayman Chemical] |

| Human Bronchial Epithelial Cells (Beas-2B) | This compound | 10 µM | NQO1 | Marked Increase | [Cayman Chemical] |

| Stably transfected Beas-2B cells (NQO1-ARE) | This compound | Concentration-dependent | Luciferase | Significant Increase | [5] |

Table 2: In Vivo Nrf2 Activation

| Animal Model | Treatment | Dosage | Tissue | Target Gene | Fold Induction (vs. Vehicle) | Reference |

| C57BL/6 Mice | This compound | 50 mg/kg (single dose) | Small Intestine | GCLM | 6-fold | [5] |

| C57BL/6 Mice | This compound | 50 mg/kg (single dose) | Small Intestine | NQO1 | 10-fold | [5] |

Table 3: Comparative In Vivo Efficacy

| Animal Model | Treatment | Dosage | Tissue | Target Gene | Fold Induction (vs. Sulforaphane) | Reference |

| C57BL/6 Mice | This compound | 50 mg/kg | Small Intestine | GCLM | 3-fold higher | [5] |

| C57BL/6 Mice | This compound | 50 mg/kg | Small Intestine | NQO1 | 5-fold higher | [5] |

Experimental Protocols

The following are representative protocols for assessing the Nrf2-activating potential of this compound.

In Vitro Nrf2 Activation Assay

Objective: To determine the ability of this compound to induce the expression of Nrf2-target genes in human bronchial epithelial cells.

Materials:

-

Human bronchial epithelial cell line (e.g., Beas-2B)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent like DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (GCLM, NQO1) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Culture: Culture Beas-2B cells in appropriate flasks or plates until they reach 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for GCLM, NQO1, and the housekeeping gene, and a qPCR master mix.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Experimental Workflow Diagram

In Vivo Nrf2 Activation Study

Objective: To evaluate the efficacy of orally administered this compound in activating Nrf2 in a mouse model.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

This compound

-

Vehicle (e.g., corn oil)

-

Oral gavage needles

-

Tissue homogenization buffer and equipment

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for mouse Gclm, Nqo1, and a housekeeping gene (e.g., Gapdh)

-

Real-time PCR instrument

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) or vehicle to the mice via oral gavage.

-

Tissue Collection: Euthanize the mice at a specified time point after dosing (e.g., 24 hours).

-

Tissue Processing: Harvest the small intestine, flush with cold PBS, and homogenize a section of the tissue in an appropriate buffer.

-

RNA Extraction, cDNA Synthesis, and qPCR: Follow the same procedures as described for the in vitro assay (steps 3-6) using the tissue homogenate.

Experimental Workflow Diagram

Conclusion

This compound is a robust activator of the Nrf2 signaling pathway, demonstrating significant potential for therapeutic applications in conditions associated with oxidative stress. Its mechanism, which appears to be independent of ROS generation and likely involves direct modification of Keap1, offers a targeted approach to upregulating cellular defense mechanisms. The quantitative data presented herein underscore its potency, surpassing that of the well-characterized Nrf2 activator sulforaphane (B1684495) in in vivo models. Further investigation into the precise molecular interactions with Keap1 will provide a more complete understanding of its mechanism and facilitate the development of next-generation Nrf2-based therapeutics.

References

- 1. Quantitative analysis of NQO1 gene expression by RT-PCR and CE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. mdpi.com [mdpi.com]

- 9. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. origene.com [origene.com]

- 11. Frontiers | Nrf2 activation as target to implement therapeutic treatments [frontiersin.org]

The Ascendant Therapeutic Promise of Trifluoromethyl Chalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties. The strategic incorporation of a trifluoromethyl (CF3) group into the chalcone (B49325) scaffold has emerged as a powerful approach in medicinal chemistry to enhance their therapeutic potential. The unique physicochemical properties of the CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, can significantly augment the biological activity of the parent chalcone molecule. This technical guide provides an in-depth exploration of the biological activities and therapeutic promise of trifluoromethyl chalcones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.

Biological Activities and Therapeutic Potential

Trifluoromethyl chalcones have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the α,β-unsaturated carbonyl system, a key pharmacophore in chalcones, facilitating interactions with biological targets.

Anticancer Activity

A significant body of research highlights the potent anticancer effects of trifluoromethyl chalcones against various cancer cell lines, including those resistant to conventional therapies.[1][2][3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance.[1][4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative trifluoromethyl chalcones against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| YS71 | LNCaP (Prostate) | Dose-dependent antitumor effect | [1][6] |

| PC-3 (Prostate) | Dose-dependent antitumor effect | [1][6] | |

| DU145 (Prostate) | Dose-dependent antitumor effect | [1][6] | |

| Chalcone 5 | DU145 (Prostate) | < 0.2 | [2] |

| PC-3 (Prostate) | < 0.2 | [2] | |

| DU145/TxR (Docetaxel-resistant) | 0.14 - 0.28 | [2] | |

| PC-3/TxR (Docetaxel-resistant) | 0.14 - 0.28 | [2] | |

| 3'-(trifluoromethyl)chalcone | Hep-2 (Laryngeal Carcinoma) | Not specified (tested at 5-25 µg/mL) | [7] |

| B-16 (Melanoma) | Not specified (tested at 5-25 µg/mL) | [7] | |

| A549 (Lung Adenocarcinoma) | Not specified (tested at 5-25 µg/mL) | [7] | |

| Chalcone 4c | Hela (Cervical Cancer) | 0.025 | [8] |

| U937 (Leukemia) | 0.025 | [8] | |

| MGC-803 (Gastric Cancer) | 0.025 - 0.254 | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a critical global health challenge. Trifluoromethyl chalcones have exhibited promising antibacterial and antifungal activities, positioning them as potential leads for the development of new antimicrobial agents.[9][10][11]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethyl chalcones against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 13 | Staphylococcus aureus | 15.6 | [12] |

| Candida parapsilosis | 15.6 - 31.25 | [13] | |

| Compound 14 | Staphylococcus aureus | 7.81 | [12] |

| Compound A3 | Staphylococcus aureus | 51 (µM) | [11] |

| Escherichia coli | More active than benzyl (B1604629) penicillin | [11] | |

| Proteus vulgaris | More active than benzyl penicillin | [11] | |

| Compound B3 | Staphylococcus aureus | 48 (µM) | [11] |

| Bacillus subtilis | 24 (µM) | [11] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Chalcones, including fluorinated derivatives, have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[6][14] They can inhibit the production of pro-inflammatory mediators, making them potential candidates for treating inflammatory disorders.

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of chalcones. A trifluoromethyl analog of verbenachalcone (B1252016) has been shown to promote neurite outgrowth and cell proliferation in neuronal cell lines.[13] Furthermore, chalcones have been investigated for their potential in neurodegenerative diseases like Parkinson's by modulating signaling pathways such as the AMP-activated protein kinase (AMPK) pathway.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of trifluoromethyl chalcones.

Synthesis of Trifluoromethyl Chalcones (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a widely used and efficient method for the synthesis of chalcones.[16][17][18]

Materials and Reagents:

-

Substituted acetophenone (B1666503) (e.g., 4'-trifluoromethyl acetophenone)

-

Aromatic aldehyde

-

Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

-

Solvent (e.g., Ethanol)

-

Stirring apparatus

-

Reaction vessel (e.g., round-bottom flask)

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Reactant Preparation: Dissolve the substituted acetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol (B145695) in a round-bottom flask.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude chalcone.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Characterize the purified trifluoromethyl chalcone using techniques such as NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][19][20][21]

Materials and Reagents:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Trifluoromethyl chalcone stock solutions (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl chalcone for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][13][22][23]

Materials and Reagents:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for fungi)

-

96-well microtiter plates

-

Trifluoromethyl chalcone stock solutions

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., McFarland 0.5 standard)

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the trifluoromethyl chalcone in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of trifluoromethyl chalcones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Apoptosis Induction

A primary mechanism of the anticancer activity of trifluoromethyl chalcones is the induction of apoptosis, or programmed cell death.[4][6][24][25]

Trifluoromethyl chalcones can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This involves the upregulation of death receptors like TRAIL, DR4, and DR5, leading to the activation of caspase-8. They can also induce mitochondrial dysfunction, resulting in the release of cytochrome c and the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave key cellular substrates like PARP, ultimately leading to apoptotic cell death.[6][25]

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer.[4][10][12][26] Chalcones have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.

References

- 1. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. acgpubs.org [acgpubs.org]

- 14. benchchem.com [benchchem.com]

- 15. Neuroprotective Role of Transchalcone in Parkinson's Disease through AMP-activated Protein Kinase-mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. sapub.org [sapub.org]

- 19. ajgreenchem.com [ajgreenchem.com]

- 20. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT assay overview | Abcam [abcam.com]

- 22. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

An In-depth Technical Guide on the Discovery and Structure Elucidation of Novel Methoxychalcone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of naturally occurring polyphenolic compounds belonging to the flavonoid family, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Their simple chemical nature makes them readily synthesizable, and they exhibit a wide spectrum of promising biological activities. Methoxychalcone derivatives, which feature one or more methoxy (B1213986) (-OCH3) groups on their aromatic rings, have garnered significant attention in medicinal chemistry. These substitutions can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing their therapeutic potential.

This guide provides a comprehensive overview of the methodologies for the discovery, synthesis, and detailed structure elucidation of novel methoxychalcone derivatives. It includes experimental protocols, data presentation standards, and visualizations of key workflows and biological signaling pathways.

Synthesis of Methoxychalcone Derivatives

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general and reliable method for synthesizing a methoxychalcone derivative.

Materials:

-

Substituted 2'-hydroxyacetophenone (B8834) (or other acetophenone derivative)

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (B145695) or Isopropyl Alcohol (IPA)

-

Dilute Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 0.05 mol) of the substituted acetophenone and the appropriate benzaldehyde in a suitable solvent like ethanol or IPA (approx. 50 mL).

-

Reaction Initiation: Cool the mixture in an ice bath to 0°C with continuous stirring. Slowly add a 40% aqueous solution of NaOH (approx. 20 mL) to the mixture.

-

Reaction Progression: Maintain the reaction at a low temperature (0-25°C) and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as hexane:ethyl acetate.

-

Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the solution with dilute HCl to a pH of approximately 2-3 to precipitate the chalcone (B49325).

-

Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals. Dry the purified product in a desiccator.

Structure Elucidation

Unambiguous confirmation of the chemical structure of a newly synthesized compound is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.

Experimental Protocols for Structural Analysis

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is indispensable for determining the carbon-hydrogen framework of a molecule.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified methoxychalcone.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (400 MHz or higher spectrometer recommended):

-

¹H NMR: Acquire a standard proton spectrum to identify the chemical shift, integration (number of protons), and multiplicity (splitting pattern) of all protons. For chalcones, the vinylic protons (H-α and H-β) typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon atoms. DEPT-135 and DEPT-90 experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. The carbonyl carbon is a key signal, typically appearing downfield (δ ≈ 187-197 ppm).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule.

-

-

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS confirms the molecular weight and provides information about the fragmentation pattern, further validating the structure.

-

Sample Preparation:

-

Prepare a stock solution of the purified chalcone (e.g., 1 mg/mL) in methanol (B129727) or acetonitrile.

-

Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Data Acquisition:

-

LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18) to separate the compound from any minor impurities.

-

MS Analysis: Analyze the eluent using a mass spectrometer, typically with an electrospray ionization (ESI) source in positive or negative ion mode. This provides the exact mass of the parent ion ([M+H]⁺ or [M-H]⁻), which should match the calculated molecular weight of the proposed structure.

-

MS/MS Analysis: Perform tandem mass spectrometry on the parent ion to induce fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and helps confirm its structure.

-

Protocol 3: X-ray Crystallography This technique provides the definitive three-dimensional atomic arrangement of a molecule in its crystalline state.

-

Crystal Growth: Grow single crystals of the purified methoxychalcone suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection:

-

Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

-

Maintain the crystal at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam (e.g., Mo Kα).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model to determine precise bond lengths, bond angles, and torsion angles. The final refined structure provides unambiguous proof of the compound's constitution and stereochemistry.

-

Biological Activities and Signaling Pathways

Methoxychalcone derivatives exhibit a remarkable range of biological activities, primarily attributed to their ability to modulate key cellular signaling pathways.

Data Presentation

The biological efficacy of these compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), which are summarized below.

Table 1: Anticancer Activity of Selected Methoxychalcone Derivatives

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | K562 (Leukemia) | Apoptosis Induction | ~5.0 | |

| 4-Methoxychalcone Derivative (Compound 25) | MCF-7 (Breast) | Tubulin Polymerization Inhibition | 3.44 ± 0.19 | |

| 4-Methoxychalcone Derivative (Compound 25) | HepG2 (Liver) | Tubulin Polymerization Inhibition | 4.64 ± 0.23 | |

| 4-Methoxychalcone Derivative (Compound 25) | HCT116 (Colon) | Tubulin Polymerization Inhibition | 6.31 ± 0.27 | |

| Trimethoxy Derivative (Compound 61) | HepG2 (Liver) | Anticancer | 1.62 | |

| Trimethoxy Derivative (Compound 61) | MCF-7 (Breast) | Anticancer | 1.88 |

Table 2: Anti-inflammatory Activity of Selected Methoxychalcone Derivatives

| Compound | Cell Line | Target | IC₅₀ (µM) / Inhibition | Reference |

| 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | RAW 264.7 | NO Production | Potent Inhibition at 2.5-20 µM | |

| 2-Hydroxy-4'-methoxychalcone (AN07) | RAW 264.7 | iNOS, COX-2 | Significant Amelioration | |

| Paratocarpin E | Murine Microglial BV-2 | NO Production | 10.33–18.18 |

Key Signaling Pathways

1. Anti-inflammatory Pathway: NF-κB Inhibition Lipopolysaccharide (LPS), a component of bacterial cell walls, can trigger a strong inflammatory response in macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that activates the transcription factor NF-κB. Activated NF-κB then promotes the expression of pro-inflammatory mediators like iNOS, COX-2, and various cytokines. Several methoxychalcone derivatives exert their anti-inflammatory effects by inhibiting this pathway.

physicochemical properties of 2-Trifluoromethyl-2'-methoxychalcone (solubility, stability)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Trifluoromethyl-2'-methoxychalcone (CAS: 1309371-03-6), a potent activator of the Nrf2 signaling pathway with significant potential in therapeutic research.[1][2][3][4] This document details the solubility and stability of the compound, presenting quantitative data in structured tables and outlining detailed experimental protocols for their determination. Furthermore, this guide includes a visualization of the compound's mechanism of action within the Keap1-Nrf2 signaling pathway, rendered using the DOT language for Graphviz.

Introduction

This compound is a synthetic chalcone (B49325) derivative that has garnered interest for its potent biological activity.[3] Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular derivative is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Understanding the physicochemical properties of this compound, such as its solubility and stability, is paramount for its effective use in preclinical and clinical research, informing formulation development, and ensuring the reliability of experimental outcomes.

General Properties

| Property | Value | Reference |

| Chemical Name | (E)-1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one | [1][2][5][6] |

| CAS Number | 1309371-03-6 | [1][2][6][7] |

| Molecular Formula | C17H13F3O2 | [1][5][6][7] |

| Molecular Weight | 306.3 g/mol | [1][2][7] |

| Purity | ≥98% | [1][2][7] |

| Appearance | Typically supplied as a solution in methyl acetate (B1210297) or acetate | [1][2][7][8] |

| UV max (λmax) | 219, 288 nm | [1][2] |

Solubility

The solubility of a compound is a critical parameter for its biological activity and formulation. The solubility of this compound has been determined in several common organic solvents and a buffered aqueous solution.

Quantitative Solubility Data

| Solvent | Solubility |

| Dimethylformamide (DMF) | 14 mg/mL[1][7][8] |

| Ethanol | ≤11 mg/mL[7][8] |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL[1][7][8] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1][2] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, DMF, PBS)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV system

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved material settle.

-

Centrifuge the samples to further separate the saturated solution from the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Calculate the solubility in mg/mL.

Stability

The chemical stability of a compound is crucial for its storage, handling, and use in long-term studies.

Stability Data

| Condition | Stability |

| Storage at -20°C | ≥ 2 years[2] |

Experimental Protocol for Stability Assessment (Accelerated Stability Study)

Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Glass vials with appropriate closures

-

HPLC-UV system

Procedure:

-

Prepare multiple samples of this compound in the desired formulation or as a solid.

-

Place the samples in stability chambers set to accelerated conditions (e.g., 40°C / 75% relative humidity).

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC-UV method.

-

Compare the results to the initial sample (time 0) to determine the extent of degradation.

-

A significant change is typically defined as a greater than 5% loss of the initial assay value or the formation of significant degradation products.

Mechanism of Action: Nrf2 Pathway Activation

This compound is an electrophilic compound that activates the Nrf2 pathway.[1][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Chalcones, acting as Michael acceptors, can covalently modify specific cysteine residues on Keap1.[2][7] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.[2][5]

Conclusion

This technical guide provides essential physicochemical data and experimental protocols for this compound. The summarized solubility and stability information, along with the detailed mechanism of Nrf2 pathway activation, will be a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology. Adherence to the provided protocols will ensure consistent and reliable experimental outcomes.

References

- 1. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]

- 3. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of 2-Trifluoromethyl-2'-methoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of 2-Trifluoromethyl-2'-methoxychalcone. While direct free-radical scavenging data for this specific chalcone (B49325) is not extensively available in current literature, this document synthesizes information on its potent activity as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key endogenous antioxidant response mechanism. To provide a broader context, a comparative analysis of the direct antioxidant activity of structurally related chalcone derivatives is presented through data from common in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Detailed experimental protocols for these assays and for assessing Nrf2 activation are provided to facilitate further research.

Introduction to this compound

This compound, with the chemical formula C₁₇H₁₃F₃O₂, is a synthetic chalcone derivative that has garnered interest for its potential therapeutic properties. Chalcones, in general, are a class of organic compounds characterized by an open-chain flavonoid structure, which have been investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals directly or to modulate cellular antioxidant defense systems.

For this compound, the primary mechanism of antioxidant action identified in the literature is the potent activation of the Nrf2 signaling pathway.

Primary Antioxidant Mechanism: Nrf2 Pathway Activation

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1. Upon exposure to inducers, such as this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and glutamate-cysteine ligase modifier subunit (GCLM).

In vitro and in vivo studies have demonstrated that this compound is a potent activator of this pathway. Treatment of human lung epithelial cells with this compound led to a significant increase in the expression of Nrf2-dependent antioxidant genes.

The Trifluoromethyl Group: A Key Player in Enhancing the Bioactivity of Chalcones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the chalcone (B49325) scaffold has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this versatile class of compounds. This guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating the anticancer, antimicrobial, and anti-inflammatory properties of chalcones, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group, owing to its unique electronic properties, has a profound impact on the bioactivity of organic molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically alter the pharmacokinetic and pharmacodynamic profile of a parent compound. In the context of chalcones—a class of aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system—the introduction of a CF3 group has been shown to potentiate their inherent biological activities, making them promising candidates for drug development.

Anticancer Activity of Trifluoromethylated Chalcones

The introduction of a trifluoromethyl group has been demonstrated to significantly enhance the anticancer potency of chalcones. Numerous studies have reported that trifluoromethylated chalcones exhibit potent cytotoxic effects against a wide range of cancer cell lines, often with greater efficacy than their non-fluorinated counterparts.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of various trifluoromethylated chalcones, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| α-CF3 Chalcone 2 | 4-NO2 on Ring B | DU145 (Prostate) | <0.2 | [1] |

| PC-3 (Prostate) | <0.2 | [1] | ||

| α-CF3 Chalcone 5 | 3,4-difluoro on Ring B | DU145 (Prostate) | <0.2 | [1] |

| PC-3 (Prostate) | <0.2 | [1] | ||

| DU145/TxR (Docetaxel-resistant) | 0.14 | [1] | ||

| PC-3/TxR (Docetaxel-resistant) | 0.28 | [1] | ||

| YS71 | 3,4-difluoro-α-trifluoromethyl | LNCaP (Prostate) | Dose-dependent inhibition | [2][3][4] |

| DU145 (Prostate) | Dose-dependent inhibition | [2][3][4] | ||

| PC-3 (Prostate) | Dose-dependent inhibition | [2][3][4] | ||

| Compound 13 | 2-CF3 on Ring B | S. aureus | 15.6 (µg/mL) | [5] |

| Compound 14 | 3-CF3 on Ring B | S. aureus | 7.81 (µg/mL) | [5] |

| 3'-(trifluoromethyl)chalcone | 3'-CF3 on Ring A | Hep-2 (Laryngeal Carcinoma) | - | [6] |

| B-16 (Melanoma) | - | [6] | ||

| A549 (Lung Adenocarcinoma) | - | [6] |

Mechanism of Action: Induction of Apoptosis

Trifluoromethylated chalcones often exert their anticancer effects by inducing programmed cell death, or apoptosis. This is typically mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins.

Antimicrobial Activity of Trifluoromethylated Chalcones

The inclusion of a trifluoromethyl group has also been shown to enhance the antimicrobial properties of chalcones, rendering them effective against a range of pathogenic bacteria and fungi. The increased lipophilicity imparted by the CF3 group is thought to facilitate the penetration of microbial cell membranes.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of trifluoromethylated chalcones against various microbial strains.

| Compound Series | Substitution Pattern | Microbial Strain | MIC (µM) | Reference |

| Series A | 4'-(trifluoromethyl)phenyl with 3-indolyl | Staphylococcus aureus | 51 | [7] |

| Escherichia coli | - | [7] | ||

| Proteus vulgaris | - | [7] | ||

| Series B | 4'-(trifluoromethoxy)phenyl with 3-indolyl | Staphylococcus aureus | 48 | [7] |

| Bacillus subtilis | 24 | [7] | ||

| Escherichia coli | - | [7] | ||

| Proteus vulgaris | - | [7] | ||

| Compound 13 | 2,4,6-trimethoxy on Ring A, 2-CF3 on Ring B | Staphylococcus aureus | 15.6 (µg/mL) | [5] |

| Compound 14 | 2,4,6-trimethoxy on Ring A, 3-CF3 on Ring B | Staphylococcus aureus | 7.81 (µg/mL) | [5] |

Anti-inflammatory Activity of Trifluoromethylated Chalcones

Chalcones are known to possess anti-inflammatory properties, and the addition of a trifluoromethyl group is anticipated to modulate this activity. The primary mechanisms of anti-inflammatory action for chalcones involve the inhibition of key inflammatory mediators and signaling pathways such as NF-κB and JNK. While specific quantitative data for the anti-inflammatory activity of trifluoromethylated chalcones is limited in the available literature, the general mechanisms are well-established for the chalcone scaffold.

Signaling Pathways in Inflammation

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of trifluoromethylated chalcones, as cited in the presented data.

Synthesis of Trifluoromethylated Chalcones

A common method for synthesizing the chalcone backbone is the Claisen-Schmidt condensation.[1][8][9][10]

-

Reactant Preparation: Dissolve equimolar amounts of an appropriately substituted acetophenone (B1666503) and an aromatic aldehyde in a suitable solvent, such as ethanol (B145695) or methanol, in a round-bottom flask.

-

Catalyst Addition: While stirring at room temperature, slowly add a solution of a base catalyst (e.g., 10-20 mol% of NaOH or KOH in water or ethanol).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water. The chalcone product will typically precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol.

The trifluoromethyl group can be introduced at the α-position of the chalcone.[4][11][12]

-

Reactant Setup: In a reaction vessel, combine the synthesized chalcone, a copper(I) catalyst (e.g., CuI), and a trifluoromethylating agent such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent).

-

Solvent and Atmosphere: Add a suitable solvent like DMF and conduct the reaction under an inert atmosphere (e.g., nitrogen).

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and stir for the required duration.

-

Workup and Purification: After completion, the reaction mixture is typically concentrated and purified by column chromatography to isolate the α-trifluoromethylated chalcone.

Biological Assays

The MTT assay is a colorimetric method to assess cell viability.[6][13][14][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the trifluoromethylated chalcone in a 96-well microtiter plate containing growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[10][14][15]

-

Animal Grouping: Divide the animals (typically rats or mice) into control and treatment groups.

-

Compound Administration: Administer the trifluoromethylated chalcone or a reference drug (e.g., indomethacin) to the treatment groups, usually orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, inject a phlogistic agent (e.g., carrageenan) into the plantar surface of the hind paw of each animal to induce edema.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Conclusion

The incorporation of a trifluoromethyl group into the chalcone framework represents a highly effective strategy for enhancing its bioactivity. The resulting trifluoromethylated chalcones have demonstrated significant potential as anticancer and antimicrobial agents, with evidence suggesting their utility as anti-inflammatory compounds as well. The detailed protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of molecules for therapeutic applications.

References

- 1. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [genescells.ru]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selected Indian Medicinal Plants Exhibit Anti-Inflammatory Activity by Modulating Pro-Inflammatory Cytokines In Vitro and in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential: A Technical Guide to the Preliminary Cytotoxicity Screening of 2-Trifluoromethyl-2'-methoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 2-Trifluoromethyl-2'-methoxychalcone, a synthetic chalcone (B49325) derivative with potential applications in oncology. While extensive cancer cell line screening data for this specific compound is not widely published, this document consolidates the known mechanistic insights, provides detailed experimental protocols for cytotoxicity evaluation based on established methods for analogous compounds, and presents contextual data from structurally related chalcones.

Introduction: The Promise of Chalcones in Oncology

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are precursors to flavonoids and are abundant in various edible plants.[1] The unique chemical architecture of chalcones has drawn significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Synthetic chalcone derivatives are being extensively explored as they offer the potential for enhanced potency and targeted activity against cancer cells.[1]

This compound is a novel synthetic chalcone derivative. While its broad-spectrum cytotoxic activity against a wide array of cancer cell lines is still under investigation, it has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] This pathway is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress.[3]

Mechanism of Action: Nrf2 Pathway Activation

The primary reported mechanism of action for this compound is the activation of the Nrf2 pathway.[3][4][5] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[3] Upon exposure to oxidative or electrophilic stress, or induction by small molecules like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes. This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Glutamate-Cysteine Ligase Modifier Subunit (GCLM).[3][4] Studies have shown that treatment of human bronchial epithelial cells with 10 μM this compound resulted in a significant increase in the expression of NQO1 and GCLM.[4] Furthermore, in vivo studies in mice demonstrated that a 50 mg/kg dose of the compound led to a 4.5-fold and 4.6-fold increase in the expression of GCLM and NQO1, respectively, in the small intestine.[4]

The activation of the Nrf2 pathway by this chalcone derivative has been shown to be independent of the generation of reactive oxygen species.[3]

Quantitative Cytotoxicity Data

While comprehensive IC50 data for this compound across a wide range of cancer cell lines is not yet publicly available, the following table presents data for other structurally related chalcone derivatives. This information is intended to provide a comparative context for the potential cytotoxic potency of this class of compounds.

Disclaimer: The data in this table is for structurally related chalcone derivatives and NOT for this compound. This information is for illustrative purposes only.

| Compound Name/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5h (4-CF3 Chalcone derivative) | A549 (Lung) | 7.80 ± 3.06 | [3] |

| PANC-1 (Pancreatic) | 8.75 ± 1.86 | [3] | |

| Compound 13 (Prenylated Chalcone) | MCF-7 (Breast) | 3.30 ± 0.92 | [6] |

| ZR-75-1 (Breast) | 8.75 ± 2.01 | [6] | |

| MDA-MB-231 (Breast) | 18.10 ± 1.65 | [6] | |

| Compound 12 (Prenylated Chalcone) | MCF-7 (Breast) | 4.19 ± 1.04 | [6] |

| ZR-75-1 (Breast) | 9.40 ± 1.74 | [6] | |

| MDA-MB-231 (Breast) | 6.12 ± 0.84 | [6] | |

| Licochalcone A | A549 (Lung) | 46.13 | [7] |

| B-16 (Melanoma) | 25.89 | [7] | |

| 3'-(Trifluoromethyl)chalcone | A549 (Lung) | 81.34 | [7] |

| B-16 (Melanoma) | 61.54 | [7] |

Experimental Protocols for Cytotoxicity Screening

The following protocols are standard methods for assessing the cytotoxicity of chalcone derivatives and are applicable for the screening of this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, K562 - leukemia) and a normal cell line (e.g., human dermal fibroblasts - HdFn) should be used.

-

Culture Medium: Cells are to be cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 1.5 x 10³ to 3 x 10⁴ cells per well (optimal density varies by cell line) in 100 µL of culture medium.[4][7]

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium at various concentrations (e.g., 5, 10, 15, 20, 25 µg/mL or a logarithmic dilution series).[7] Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (B1662922) or cisplatin (B142131) (positive control).

-

Incubation: Incubate the plates for another 24 to 48 hours.[4][7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

References

- 1. biolinkk.com [biolinkk.com]

- 2. scbt.com [scbt.com]

- 3. Novel chalcone derivatives as potent Nrf2 activators in mice and human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 1309371-03-6 | Cayman Chemical | Biomol.com [biomol.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural and spectroscopic analysis and evaluation of cytotoxic activity of 2-hydroxychalcones against human cancer cell lines | Semantic Scholar [semanticscholar.org]

Unlocking Endogenous Defenses: The Anti-inflammatory Potential of 2-Trifluoromethyl-2'-methoxychalcone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic inflammation is a key pathological driver of numerous diseases, necessitating the development of novel therapeutic agents that can modulate inflammatory pathways. 2-Trifluoromethyl-2'-methoxychalcone, a synthetic chalcone (B49325) derivative, has emerged as a potent indirect anti-inflammatory agent through its robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes that combat oxidative stress, a critical component of the inflammatory cascade. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for its study, and a visual representation of the key signaling pathway it modulates.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core that connects two aromatic rings. These compounds, both naturally occurring and synthetic, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The anti-inflammatory effects of many chalcones are attributed to their ability to interfere with pro-inflammatory signaling pathways such as NF-κB and to modulate the production of inflammatory mediators.[2]

This compound (CAS: 1309371-03-6) is a specifically engineered chalcone derivative that has been identified as a powerful activator of the Nrf2 pathway.[3][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Electrophilic compounds, such as this compound, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.[3]

This guide will delve into the technical details of the anti-inflammatory effects of this compound, focusing on its well-documented role as an Nrf2 activator.

Mechanism of Action: Nrf2 Pathway Activation

The primary anti-inflammatory mechanism of this compound is its potent activation of the Keap1-Nrf2 signaling pathway.[4][5] This pathway is a central regulator of cellular defense against oxidative and electrophilic stress, which are key contributors to inflammation.

The α,β-unsaturated ketone moiety of the chalcone acts as a Michael acceptor, enabling it to react with the sulfhydryl groups of cysteine residues within Keap1.[1] This covalent modification leads to the dissociation of Nrf2 from Keap1. Once liberated, Nrf2 translocates to the nucleus and heterodimerizes with small Maf proteins. This complex then binds to the ARE, driving the expression of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[3]

Key Nrf2-regulated genes with anti-inflammatory functions include:

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Glutamate-Cysteine Ligase Modifier Subunit (GCLM): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

By upregulating these and other protective genes, this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate the oxidative damage that perpetuates inflammatory responses.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by their α,β-unsaturated ketone core structure, are a significant class of compounds in medicinal chemistry and drug development due to their wide array of pharmacological activities. The Claisen-Schmidt condensation is the most common and efficient method for their synthesis, involving a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). This document provides a detailed, step-by-step protocol for the synthesis of chalcones, methods for their purification and characterization, and a summary of quantitative data for representative derivatives. Additionally, it illustrates the experimental workflow and a key signaling pathway modulated by chalcones.

Introduction

Chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives are precursors for flavonoids and isoflavonoids in plants and have attracted considerable attention from the scientific community.[1] Their biological activities are diverse, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1] The therapeutic potential of chalcones is often attributed to the reactivity of the enone moiety, which can interact with biological nucleophiles. The Claisen-Schmidt condensation, a type of crossed-aldol condensation, offers a straightforward and versatile route to synthesize a wide variety of chalcone (B49325) analogues, making it an invaluable tool in drug discovery and development.[1]

Experimental Protocols

This section outlines a general protocol for the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones. Specific examples with varying reactants and conditions are provided in the data tables below.

Materials

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Acetophenone derivative (e.g., Acetophenone)

-

Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

-

Solvent (e.g., Ethanol, Methanol, or Isopropyl Alcohol)

-

Glacial Acetic Acid or Hydrochloric Acid (for neutralization)

-

Distilled water

-

Recrystallization solvent (e.g., Ethanol)

-

Standard laboratory glassware (round-bottom flask, beaker, Buchner funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thin Layer Chromatography (TLC) apparatus (silica gel plates)

General Procedure for Base-Catalyzed Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the acetophenone derivative (1 equivalent) in a suitable solvent (e.g., ethanol).[2]

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-60% NaOH or KOH).[2][3] The amount of base can vary, but typically a catalytic to equimolar amount is used.

-

Reaction: Continue stirring the reaction mixture at room temperature or with cooling in an ice bath. The reaction time can range from a few hours to overnight.[4] Monitor the progress of the reaction by TLC.[1]

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[2] A precipitate of the crude chalcone should form. Acidify the mixture with dilute acid (e.g., HCl) to neutralize the excess base.[4]

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel and wash the crude product with cold water to remove the catalyst and other water-soluble impurities.[2]

-